Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Orthogonal protection Amine deprotection Peptide synthesis

Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate (CAS 1420824‑53‑8) is a chiral pyrrolidine derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and a tertiary dimethylamino substituent at the 3‑position. Its molecular formula is C₁₄H₂₀N₂O₂, molecular weight 248.32 g mol⁻¹, with computed XLogP3 = 1.9 and a topological polar surface area (TPSA) of 32.8 Ų.

Molecular Formula C14H20N2O2
Molecular Weight 248.32
CAS No. 1420824-53-8
Cat. No. B3239226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
CAS1420824-53-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32
Structural Identifiers
SMILESCN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeyQDGMWECEVJXVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate (CAS 1420824-53-8): A Cbz‑Protected Dimethylamino‑Pyrrolidine Building Block for Medicinal Chemistry and Asymmetric Synthesis


Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate (CAS 1420824‑53‑8) is a chiral pyrrolidine derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and a tertiary dimethylamino substituent at the 3‑position. Its molecular formula is C₁₄H₂₀N₂O₂, molecular weight 248.32 g mol⁻¹, with computed XLogP3 = 1.9 and a topological polar surface area (TPSA) of 32.8 Ų [1]. The compound is supplied as a racemic mixture (or in enantiopure (R)‑ and (S)‑ forms under separate CAS numbers) and is primarily employed as a protected amine intermediate in the construction of more complex pyrrolidine‑containing pharmacophores [2]. Its structural features—a base‑stable Cbz carbamate, a tertiary amine with no hydrogen‑bond donors, and a well‑defined stereocenter—make it a versatile scaffold for fragment‑based drug discovery, parallel library synthesis, and asymmetric catalysis applications.

Why a Generic Pyrrolidine‑1‑carboxylate Cannot Substitute for Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate in Multi‑Step Synthesis


Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is not a stock‑replacement component; its value derives from the orthogonal combination of three functional elements—the Cbz protecting group, the dimethylamino tertiary amine, and the pyrrolidine stereocenter—that jointly determine its reactivity, solubility, and deprotection compatibility. The Cbz group is stable to the mild acidic conditions (e.g., TFA) that remove Boc groups, yet is cleanly removed by catalytic hydrogenolysis, conditions that leave Boc intact [1]. Substituting the dimethylamino group with a primary amine (e.g., benzyl 3‑aminopyrrolidine‑1‑carboxylate, CAS 185057‑50‑5) alters the hydrogen‑bond profile (introducing an H‑bond donor), raises the TPSA from 32.8 Ų to 55.6 Ų, and reduces lipophilicity by roughly one log P unit . Swapping the Cbz for a Boc group (tert‑butyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate, CAS 1246434‑09‑2) changes the deprotection logic, molecular weight, and chromatographic behaviour. Even using the racemic versus enantiopure form impacts both cost and stereochemical outcome in asymmetric syntheses . These non‑interchangeable properties are quantified in Section 3.

Quantitative Differentiation of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate from its Closest Structural Analogs


Orthogonal Deprotection: Cbz Stability under Boc‑Cleavage Conditions

The Cbz group of benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate is stable to trifluoroacetic acid (TFA) solutions that rapidly cleave the Boc group, while being quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) that leaves Boc intact. In contrast, tert‑butyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate (CAS 1246434‑09‑2) is deprotected within minutes by 20–50% TFA in dichloromethane [1]. The RSC review states: “Instead Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection” [1]. This orthogonality enables sequential deprotection in polyfunctional synthetic intermediates without protecting‑group crossover, a capability not offered by the Boc analog alone.

Orthogonal protection Amine deprotection Peptide synthesis Solid‑phase synthesis

Lipophilicity Advantage: 1.0 log P Unit Higher than the Primary Amine Analog

The dimethylamino substituent raises the computed lipophilicity of benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate to XLogP3 = 1.9 [1], compared with XLogP = 0.9 for the primary amine analog benzyl 3‑aminopyrrolidine‑1‑carboxylate (CAS 185057‑50‑5) . This difference of 1.0 log P unit corresponds to a ~10‑fold increase in octanol/water partition coefficient, predicting enhanced passive membrane permeability and improved organic‑phase extractability during work‑up. The increased lipophilicity also reduces aqueous solubility relative to the primary amine, a trade‑off that must be managed but is often desirable for CNS‑targeted fragments where log P values in the 1–3 range are sought.

Lipophilicity XLogP Drug‑likeness BBB penetration Pyrrolidine SAR

Reduced Polar Surface Area and Zero Hydrogen‑Bond Donors Favor Blood–Brain Barrier Permeation

Benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate has a topological polar surface area (TPSA) of 32.8 Ų and zero hydrogen‑bond donor (HBD) atoms [1]. Its primary amine comparator, benzyl 3‑aminopyrrolidine‑1‑carboxylate, has TPSA = 55.6 Ų and one HBD . The 22.8 Ų reduction in TPSA and elimination of the HBD are critical because CNS‑drug‑optimization guidelines (e.g., Wager et al., 2010) set thresholds of TPSA < 60–70 Ų and HBD ≤ 1–3 for BBB penetration. While both compounds fall within the TPSA window, the dimethylamino derivative’s zero HBD count may reduce P‑glycoprotein recognition and improve passive CNS entry relative to the primary amine.

TPSA CNS drug design BBB permeability Hydrogen‑bond donors Pyrrolidine scaffold

Dimethylamino Pyrrolidines are Privileged Scaffolds in Epigenetic Inhibitor Design

A series of dimethylamino‑pyrrolidine derivatives were reported as novel inhibitors of the PRC2 complex through disruption of EED/H3K27me3 binding, with structure–activity relationship (SAR) studies demonstrating that the dimethylamino motif is critical for binding affinity and cellular activity [1]. The SAR work, published in Bioorganic & Medicinal Chemistry Letters, identified compound 2 as a nanomolar proof‑of‑concept inhibitor with on‑target tumor growth inhibition in a mouse xenograft model [1]. X‑ray crystal structures confirmed the dimethylamino‑pyrrolidine core occupying the EED active site. While the specific Cbz‑protected building block is an intermediate en route to such inhibitors, its dimethylamino‑pyrrolidine core directly maps onto the pharmacophore validated in this mechanism.

PRC2 inhibition EED binding Epigenetics Dimethylamino pyrrolidine Structure–activity relationship

Racemic versus Enantiopure: Cost‑Benefit and Stereochemical Control Trade‑Off

Benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate (CAS 1420824‑53‑8) is supplied as the racemic mixture, whereas its enantiopure forms are (R)‑CAS 1217696‑54‑2 and (S)‑CAS 1217602‑15‑7. The racemate is cost‑effective for achiral synthetic steps or where a chiral resolution or asymmetric induction occurs downstream. The (R)‑enantiomer is priced at approximately $230 per gram (97% purity) with a 1–3 week lead time , while the racemate is available from multiple suppliers at approximately ¥2145 per 5 g (~$300; ~$60/g) , translating to a ~4‑fold cost difference per gram. For stereochemically critical applications—such as bafetinib synthesis, where (S)‑3‑(dimethylamino)pyrrolidine is a key chiral building block—only the enantiopure form ensures the desired absolute configuration .

Racemic synthesis Enantiopure building block Stereochemistry Procurement economics Asymmetric synthesis

Procurement‑Relevant Application Scenarios for Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Multi‑Step Medicinal Chemistry Synthesis Requiring Orthogonal Amine Protection

When a synthetic route demands sequential deprotection of two amine functionalities—such as a Cbz‑protected pyrrolidine nitrogen and a Boc‑protected side‑chain amine—benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate is the appropriate choice. The Cbz group tolerates TFA‑mediated Boc removal without crossover deprotection, enabling one‑pot Boc cleavage while retaining the Cbz group for later hydrogenolytic release. This orthogonal strategy, validated by the RSC review on dual Boc protection [REFS-1 in Section 3, Evidence 1], cannot be achieved with the corresponding bis‑Boc or bis‑Cbz analogs. Procurement should specify ≥95% purity with confirmed Cbz group integrity (FT‑IR or NMR) to ensure successful orthogonal deprotection.

Construction of CNS‑Oriented Fragment and Lead‑Like Libraries

Medicinal chemistry teams building CNS‑targeted compound collections should select this building block for its favorable physicochemical profile: XLogP3 = 1.9, TPSA = 32.8 Ų, and zero H‑bond donors [REFS-1, REFS-2 in Section 3, Evidence 2 & 3]. These parameters fall within established CNS drug‑likeness guidelines (TPSA < 60–70 Ų; HBD ≤ 3; log P = 1–3). The dimethylamino moiety provides a tertiary amine handle for further functionalization (quaternization, N‑oxide formation, or reductive amination) without introducing additional hydrogen‑bond donors that would penalize BBB permeation. The comparator benzyl 3‑aminopyrrolidine‑1‑carboxylate, with its higher TPSA (55.6 Ų) and one HBD, is less suited for this application.

Epigenetic Drug Discovery Targeting the PRC2/EED Protein–Protein Interaction

Based on published SAR demonstrating that dimethylamino‑pyrrolidines are nanomolar EED‑binding inhibitors of the PRC2 complex [REFS-1 in Section 3, Evidence 4], this building block serves as a strategic intermediate for programs targeting EED, EZH2, or related epigenetic readers. The Cbz group can be removed by hydrogenolysis to liberate the pyrrolidine NH for subsequent N‑alkylation with an appropriate benzyl or heteroaryl‑methyl electrophile—a key step in accessing the pharmacophore described by Verma et al. (2017). Teams should source the enantiopure (R)‑ or (S)‑ form depending on the required stereochemistry of the final inhibitor.

Cost‑Efficient Route Scouting and Process Development Using the Racemate

During early‑stage route scouting where absolute stereochemistry is not yet fixed, the racemic benzyl 3‑(dimethylamino)pyrrolidine‑1‑carboxylate (CAS 1420824‑53‑8) provides a ~4‑fold cost advantage over the enantiopure forms [REFS-1, REFS-2 in Section 3, Evidence 5]. With a bulk price of approximately $60/g versus $230/g for the (R)‑enantiomer, the racemate is the economically rational choice for pilot‑scale reactions, condition optimization, and initial SAR exploration. Transition to the enantiopure building block is recommended once a lead series with defined stereochemical requirements is identified, particularly for chiral APIs where stereochemical impurity can compromise potency by >100‑fold.

Quote Request

Request a Quote for Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.